(3-Bromo-5-methoxyphenyl)(methyl)sulfane is an organic compound characterized by the presence of a bromine atom, a methoxy group, and a methyl sulfane group attached to a phenyl ring. The molecular formula of this compound is , and it has a molecular weight of approximately 227.15 g/mol. This compound falls under the category of substituted phenyl sulfides and is notable for its potential applications in medicinal chemistry and materials science.
The compound can be sourced from commercial chemical suppliers, where it is often utilized as an intermediate in organic synthesis. It is classified as an organosulfur compound due to the presence of the sulfane functional group, and it also belongs to the class of halogenated aromatic compounds due to the bromine substitution on the phenyl ring.
The synthesis of (3-Bromo-5-methoxyphenyl)(methyl)sulfane generally involves several key steps:
The reaction conditions must be optimized for each step to achieve high yields and purity. For instance, controlling temperature, reaction time, and concentration of reagents plays a crucial role in successful synthesis.
The molecular structure of (3-Bromo-5-methoxyphenyl)(methyl)sulfane can be represented by its canonical SMILES notation: COC1=CC(=C(C(=C1)SC)Br)F. The structure features:
AFFCPEOOALLUMB-UHFFFAOYSA-NThe compound can undergo various chemical reactions:
Each reaction type requires specific conditions, such as temperature, solvent choice, and catalyst presence, which significantly influence product distribution and yields.
The mechanism of action for (3-Bromo-5-methoxyphenyl)(methyl)sulfane primarily involves its reactivity due to the electrophilic nature of the bromine atom and the nucleophilic character of the methyl sulfane group. In substitution reactions, the bromine acts as a leaving group, while in oxidation reactions, changes in oxidation state alter its biological activity.
Physical properties are crucial for determining handling procedures and potential applications in various fields.
(3-Bromo-5-methoxyphenyl)(methyl)sulfane has several scientific applications:
CAS No.: 22868-13-9
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2